![molecular formula C20H17FN4O3 B2609412 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319877-85-3](/img/structure/B2609412.png)
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. Its structure consists of a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, linked to a quinazoline-2,4-dione core through a methylene bridge, and further modified with a propyl side chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving:
Preparation of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide.
Reduction of the carboxylic acid group to a methylene group.
Coupling this intermediate with 3-propylquinazoline-2,4-dione using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the propyl side chain, yielding carboxylic acid derivatives.
Reduction: : Selective reduction can occur at the oxadiazole ring or the quinazoline core under mild conditions.
Substitution: : The fluorine atom in the 4-fluorophenyl group can be displaced by nucleophiles like amines or alkoxides.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic reagents such as sodium methoxide (NaOCH3) or aniline.
Oxidation: : Propyl group is converted to carboxylic acid.
Reduction: : Formation of tetrahydroquinazoline derivatives.
Substitution: : Fluorine substituted with alkoxy or amino groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new materials and ligands for catalysis.
Biology: Investigated for its potential as a molecular probe due to its fluorinated aromatic ring, aiding in imaging techniques like PET (positron emission tomography).
Industry: Used in the development of specialty polymers and as intermediates in the synthesis of agrochemicals.
作用机制
The compound's biological activity stems from its ability to interact with specific molecular targets such as kinases and receptors due to its quinazoline moiety, which is known to inhibit enzyme activity. The fluorophenyl group enhances binding affinity and selectivity by forming strong interactions with hydrophobic pockets of proteins.
相似化合物的比较
Similar Compounds:
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness: The presence of a fluorine atom in the fluorophenyl group enhances the compound's electronegativity and hydrophobicity, potentially increasing its biological activity and specificity compared to its chlorinated, methylated, or brominated analogs. This makes it particularly valuable in medicinal chemistry for the design of more potent drugs.
Hope you find this breakdown enlightening!
属性
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,15H,2,11-12H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZMLXHIMYNZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2609332.png)
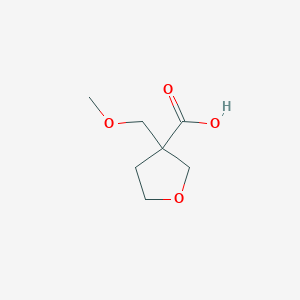
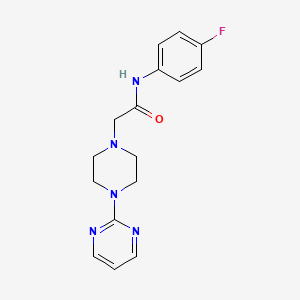

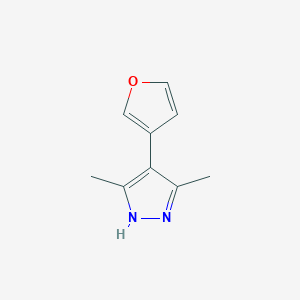
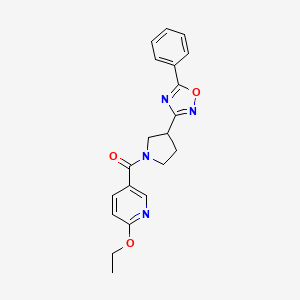
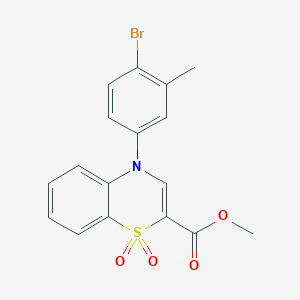
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2609341.png)
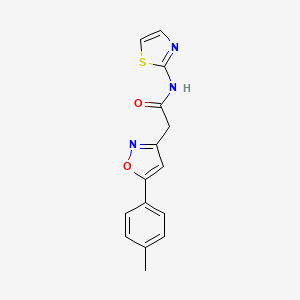

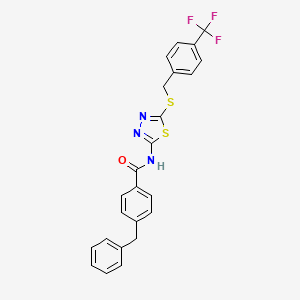

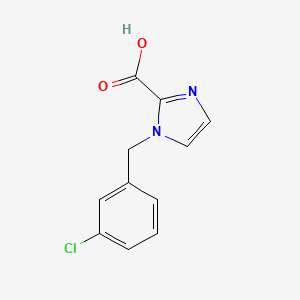
![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)
